Cas no 158205-19-7 (5-amino-6-bromo-2,3-dihydro-1H-inden-1-one)

5-amino-6-bromo-2,3-dihydro-1H-inden-1-one 化学的及び物理的性質
名前と識別子
-
- 1H-Inden-1-one, 5-amino-6-bromo-2,3-dihydro-
- 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one
- 5-amino-6-bromo-2,3-didydro-1H-inden-1-one
- 5-amino-6-bromo-2,3-dihydroinden-1-one
- CCOFLYKTUCBGSG-UHFFFAOYSA-N
- AKOS015918245
- DS-19438
- DTXSID20439277
- MFCD16877204
- 158205-19-7
- SCHEMBL434862
- 5-amino-6-bromo-1-indanone
- DB-085746
- CS-0149928
-
- MDL: MFCD16877204
- インチ: InChI=1S/C9H8BrNO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2,11H2
- InChIKey: CCOFLYKTUCBGSG-UHFFFAOYSA-N
- ほほえんだ: C1CC(=O)C2=CC(=C(C=C21)N)Br
計算された属性
- せいみつぶんしりょう: 224.97894
- どういたいしつりょう: 224.97893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- PSA: 43.09
5-amino-6-bromo-2,3-dihydro-1H-inden-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZN324-200mg |
5-amino-6-bromo-2,3-dihydro-1H-inden-1-one |
158205-19-7 | 96% | 200mg |
446.0CNY | 2021-07-10 | |
Alichem | A079000499-1g |
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one |
158205-19-7 | 96% | 1g |
1,383.06 USD | 2021-06-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZN324-100mg |
5-amino-6-bromo-2,3-dihydro-1H-inden-1-one |
158205-19-7 | 96% | 100mg |
693CNY | 2021-05-07 | |
eNovation Chemicals LLC | Y0998607-5g |
5-amino-6-bromo-2,3-dihydro-1H-inden-1-one |
158205-19-7 | 95% | 5g |
$560 | 2024-08-02 | |
Aaron | AR001QQ6-250mg |
1H-Inden-1-one, 5-amino-6-bromo-2,3-dihydro- |
158205-19-7 | 96% | 250mg |
$29.00 | 2025-02-11 | |
1PlusChem | 1P001QHU-250mg |
1H-Inden-1-one, 5-amino-6-bromo-2,3-dihydro- |
158205-19-7 | 96% | 250mg |
$56.00 | 2024-06-20 | |
Aaron | AR001QQ6-100mg |
1H-Inden-1-one, 5-amino-6-bromo-2,3-dihydro- |
158205-19-7 | 96% | 100mg |
$22.00 | 2025-02-11 | |
A2B Chem LLC | AA80194-5g |
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one |
158205-19-7 | 96% | 5g |
$310.00 | 2024-04-20 | |
A2B Chem LLC | AA80194-100mg |
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one |
158205-19-7 | 96% | 100mg |
$35.00 | 2024-04-20 | |
A2B Chem LLC | AA80194-250mg |
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one |
158205-19-7 | 96% | 250mg |
$51.00 | 2024-04-20 |
5-amino-6-bromo-2,3-dihydro-1H-inden-1-one 関連文献
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
7. Book reviews
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
5-amino-6-bromo-2,3-dihydro-1H-inden-1-oneに関する追加情報
Introduction to 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one (CAS No. 158205-19-7) and Its Emerging Applications in Chemical Biology
The compound 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one (CAS No. 158205-19-7) represents a significant molecule in the realm of chemical biology, exhibiting a unique structural framework that has garnered considerable attention from researchers exploring novel pharmacophores. As a derivative of indenone, this heterocyclic compound features both amino and bromo substituents, which contribute to its versatile reactivity and potential biological activity. The molecular structure of 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one not only underscores its synthetic utility but also positions it as a promising candidate for further exploration in medicinal chemistry and drug discovery.
In recent years, the field of chemical biology has witnessed an increasing interest in small molecules that can modulate biological pathways with high specificity. The structural motif of 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one aligns well with this trend, as it combines the scaffold of indenone—a known pharmacophore—with functional groups that can interact with biological targets. The presence of the amino group allows for further derivatization, enabling the creation of libraries of analogs with tailored properties. Meanwhile, the bromo substituent serves as a handle for cross-coupling reactions, facilitating the construction of more complex molecular architectures.
One of the most compelling aspects of 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one is its potential application in the development of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling and are implicated in numerous diseases, including cancer. The indeno[1,2-c]pyrrole scaffold has been extensively studied for its kinase inhibitory activity, and modifications to this core structure have led to several clinical candidates. The introduction of a bromo group at the 6-position and an amino group at the 5-position enhances the compound's ability to interact with ATP-binding pockets in kinases, thereby improving its inhibitory potency.
Recent studies have highlighted the importance of 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one as a building block for drug discovery efforts targeting protein-protein interactions (PPIs). PPIs are essential for many cellular processes and are often considered "undruggable" due to their lack of well-defined binding pockets. However, small molecules like 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one can disrupt these interactions by binding to surface-exposed residues or by modulating conformational changes in proteins. This approach has shown promise in preclinical studies, where compounds derived from indenone scaffolds have demonstrated efficacy against diseases such as Alzheimer's and Parkinson's.
The synthetic accessibility of 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one is another factor that contributes to its appeal in medicinal chemistry. The compound can be readily synthesized through established protocols involving condensation reactions and halogenation steps. This ease of preparation allows researchers to rapidly explore derivatives and optimize properties such as solubility, bioavailability, and metabolic stability. Additionally, the presence of both amino and bromo functional groups provides multiple opportunities for further chemical manipulation, enabling the design of molecules with enhanced pharmacological profiles.
In light of these attributes, 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one (CAS No. 158205-19-7) has emerged as a valuable intermediate in synthetic chemistry and a lead compound for drug discovery initiatives. Its unique structural features make it well-suited for developing novel therapeutics targeting a wide range of diseases. As research continues to uncover new biological functions and mechanisms, compounds like this one will likely play an increasingly important role in advancing our understanding of disease processes and developing effective treatments.
The future directions for research involving 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one are multifaceted. One area of focus is the exploration of its derivatives as probes for understanding enzyme mechanisms and as tools for modulating protein function in vitro and in vivo. Additionally, computational methods such as virtual screening and molecular dynamics simulations are being employed to predict binding affinities and optimize lead structures before experimental validation. These approaches will accelerate the discovery process and help identify promising candidates for further development.
Another exciting avenue is the investigation of 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one's role in combination therapies. By pairing it with other compounds that target different aspects of disease pathways or by designing prodrugs that release multiple active ingredients simultaneously, researchers aim to achieve synergistic effects that could enhance therapeutic outcomes. Such strategies are particularly relevant in oncology settings where combination treatments have shown greater efficacy compared to single-agent therapies.
The versatility of 5-amino-6-bromo - 2 , 3 - dihydro - 1 H - inden - 1 - one also extends to its application in material science and nanotechnology. Its ability to form coordination complexes with metal ions has been exploited for developing luminescent materials or catalysts with tailored properties. These applications underscore the broad utility of indenone derivatives beyond their traditional role as biologically active compounds.
In conclusion, 5 - amino - 6 - bromo - 2 , 3 - dihydro - 1 H - inden - 1 - one (CAS No . 158205 - 19 - 7 ) is a multifaceted molecule with significant potential across multiple disciplines . Its unique structural features , synthetic accessibility , and diverse applications make it an attractive scaffold for further research . As advancements continue to be made in chemical biology , pharmaceutical development , and material science , compounds like this one will undoubtedly continue to inspire innovation and discovery .
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